molecular formula C11H9NO B132970 2-Benzoylpyrrole CAS No. 7697-46-3

2-Benzoylpyrrole

Cat. No.: B132970
CAS No.: 7697-46-3
M. Wt: 171.19 g/mol
InChI Key: NFGGQMYSOLVBLF-UHFFFAOYSA-N
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Description

2-Benzoylpyrrole is an organic compound with the molecular formula C₁₁H₉NO. It is a derivative of pyrrole, where a benzoyl group is attached to the second position of the pyrrole ring. This compound is known for its weak acidity and high lipophilicity, making it a significant molecule in various chemical and biological applications .

Mechanism of Action

Target of Action

2-Benzoylpyrrole is primarily targeted towards insecticidal and acaricidal activity . It is designed and synthesized based on the structures of insecticidal chlorfenapyr and antibiotic natural pyrrolomycins .

Mode of Action

The mode of action of this compound is similar to that of chlorfenapyr and dioxapyrrolomycin, which are both uncouplers of oxidative phosphorylation . They can uncouple respiratory electron transport and ATP synthesis within mitochondria, leading to a lack of energy in the biological cell and eventually causing cell death .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in oxidative phosphorylation . By uncoupling respiratory electron transport and ATP synthesis, this compound disrupts the normal energy production processes within the cell .

Pharmacokinetics

It is noted that these compounds or their parent compounds possessweak acidity and high lipophilicity , the two characteristic properties for uncouplers of oxidative phosphorylation . These properties may influence the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability.

Result of Action

Conversely, most N-alkylated compounds exhibited both insecticidal activity and acaricidal activity .

Action Environment

It is known that the insecticidal activity of these compounds can vary depending on the substituents on the benzene ring . This suggests that the chemical environment and specific structural features of the compound can influence its action.

Biochemical Analysis

Biochemical Properties

2-Benzoylpyrrole is expected to have insecticidal and acaricidal activity due to its biochemical properties . It interacts with various biomolecules, including enzymes and proteins, in biochemical reactions . The nature of these interactions is largely dependent on the substituents on the benzene ring of the compound .

Cellular Effects

The effects of this compound on cells and cellular processes are significant. It influences cell function by uncoupling respiratory electron transport and ATP synthesis within mitochondria . This leads to a lack of energy in the biological cell, eventually causing cell death .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It acts as an uncoupler of oxidative phosphorylation, disrupting the normal flow of electrons within the cell and preventing the synthesis of ATP .

Temporal Effects in Laboratory Settings

It is known that the compound’s insecticidal activity varies depending on the substituents on the benzene ring .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Some N-alkylated compounds exhibited both insecticidal activity and acaricidal activity, with IC50 as low as 10–20 mg L−1 on both activities .

Metabolic Pathways

It is known that the compound interacts with enzymes and cofactors in the process of oxidative phosphorylation .

Transport and Distribution

Its high lipophilicity suggests that it may be able to easily cross cell membranes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Benzoylpyrrole can be synthesized through several methods. One common approach involves the reaction of pyrrole with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, resulting in the formation of this compound .

Another method involves the use of manganese acetate as a catalyst. In this process, this compound is synthesized by reacting pyrrole with benzoyl chloride in an organic solvent, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions helps in scaling up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Benzoylpyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzoylpyrrole stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its high lipophilicity and weak acidity make it particularly effective as an uncoupler of oxidative phosphorylation, distinguishing it from other pyrrole derivatives .

Properties

IUPAC Name

phenyl(1H-pyrrol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c13-11(10-7-4-8-12-10)9-5-2-1-3-6-9/h1-8,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFGGQMYSOLVBLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80227753
Record name Ketone, phenyl pyrrol-2-yl
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7697-46-3
Record name 2-Benzoylpyrrole
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Record name Ketone, phenyl pyrrol-2-yl
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Record name 7697-46-3
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Record name Ketone, phenyl pyrrol-2-yl
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Record name PHENYL(1H-PYRROL-2-YL)METHANONE
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of N,N-dimethylbenzamide (48.0 g, 0.32 mol) in 1,2-dichloroethane (500 mL) was added oxalyl chloride (48.0 g, 0.38 mol). The reaction mixture was stirred for 24 hours at room temperature. To the reaction mixture was then added pyrrole (22.0 g, 0.33 mol). The reaction mixture was again stirred for 24 hours at room temperature. Aqueous sodium acetate (20%, 200 mL) was added to the reaction mixture and vigorous stirring was continued for 24 hours at room temperature. The organic layer was filtered through a silica gel column and concentrated under reduced pressure to yield 2-benzoylpyrrole which was used without further purification. Yield 43.0 g (80%), mp 76°-77° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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